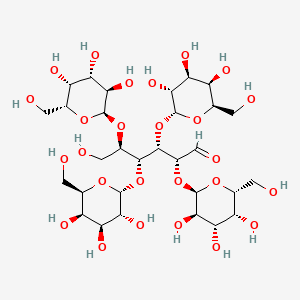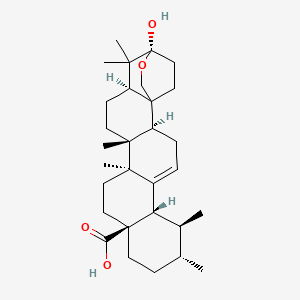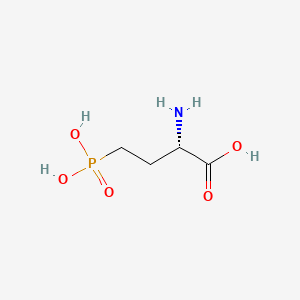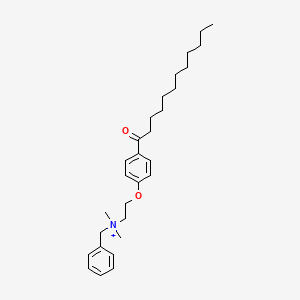
Lauralkonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauralkonium chloride is a quaternary ammonium compound widely used in various industries, particularly in cosmetics and pharmaceuticals. It is known for its properties as a preservative and antistatic agent. The compound is effective in inhibiting the growth of microorganisms, thereby extending the shelf life of products . Its chemical structure is represented by the molecular formula C29H44ClNO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauralkonium chloride is synthesized through a series of chemical reactions involving the quaternization of a tertiary amine with an alkyl halide. The process typically involves the following steps:
Preparation of the Tertiary Amine: The tertiary amine is prepared by reacting a secondary amine with an alkyl halide under controlled conditions.
Quaternization Reaction: The tertiary amine is then reacted with an alkyl halide, such as dodecyl chloride, in the presence of a solvent like ethanol.
Industrial Production Methods
In industrial settings, the production of this compound chloride involves large-scale quaternization reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Lauralkonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound chloride into its reduced forms.
Substitution: The chloride ion in this compound chloride can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium iodide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various quaternary ammonium salts .
Scientific Research Applications
Lauralkonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell membranes.
Medicine: Utilized as a preservative in ophthalmic solutions and other pharmaceutical formulations.
Mechanism of Action
Lauralkonium chloride exerts its effects primarily through its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of microorganisms, including bacteria and fungi. The molecular targets include membrane phospholipids and proteins, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Lauralkonium chloride is often compared with other quaternary ammonium compounds, such as:
Benzalkonium chloride: Similar in structure and function, but with different alkyl chain lengths.
Cetalkonium chloride: Used in similar applications but has a different alkyl chain length.
Stearalkonium chloride: Primarily used in hair care products as a conditioning agent.
Uniqueness
This compound chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a preservative and antistatic agent, making it suitable for a wide range of applications .
Properties
CAS No. |
23724-97-2 |
|---|---|
Molecular Formula |
C29H44NO2+ |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium |
InChI |
InChI=1S/C29H44NO2/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3/q+1 |
InChI Key |
PONRVFMQIXWVLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lauralkonium; Lauralkonium cation; Lauralkonium ion; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




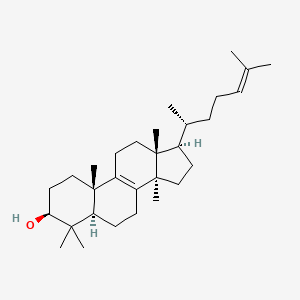
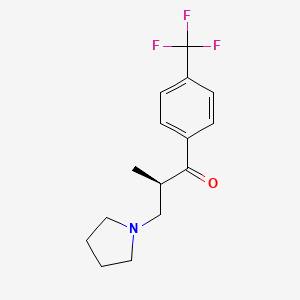
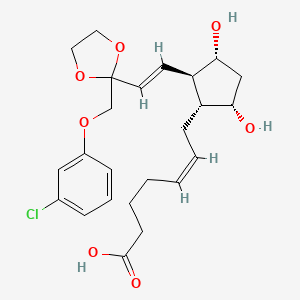

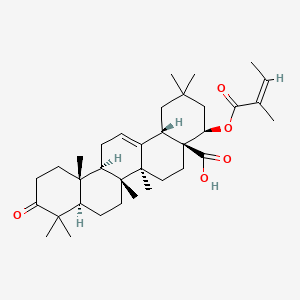


![(1S,2S,6S,11S,14S,15R,18R,20S)-20-Hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1674489.png)
